2-(4-aminopiperidin-1-yl)-N-methylbenzene-1-sulfonamide
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can vary greatly depending on its specific structure. For example, the compound “2-(4-aminopiperidin-1-yl)benzoic acid dihydrochloride” has a molecular weight of 293.19 and is a powder at room temperature .Scientific Research Applications
Antibody Generation and ELISA Development
Research has demonstrated the generation of broad specificity antibodies for sulfonamide antibiotics, leading to the development of a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples. This advancement facilitates the detection of a wide range of sulfonamide antibiotic residues, ensuring compliance with regulatory standards and food safety (J. Adrián et al., 2009).
Medicinal Chemistry and Drug Design
Sulfonamide groups are pivotal in medicinal chemistry, appearing in various drug forms, particularly as sulfonamide antibacterials. These compounds, including derivatives of 4-aminobenzenesulfonamide, play a crucial role as inhibitors of tetrahydropteroic acid synthetase. Despite concerns about hypersensitivity and severe skin rash (historically termed 'sulfa allergy'), the sulfonamide group remains a valuable asset in drug design, underscoring its importance and safety in medicinal chemistry (A. Kalgutkar et al., 2010).
Tumor-Associated Enzyme Inhibition
Studies have shown that halogenated sulfonamides can inhibit the tumor-associated isozyme carbonic anhydrase IX, suggesting potential applications as antitumor agents. These compounds, through their selective inhibition, offer insights into designing more potent and specific antitumor drugs (M. Ilies et al., 2003).
Chemical Synthesis and Complexation
Research on tosylated 4-aminopyridine and its complexation with metal ions has highlighted the pharmaceutical and catalytic potential of sulfonamide derivatives. These findings suggest that the complexation of these compounds with metals like Ni(II) and Fe(II) could enhance their biological and catalytic applications in the pharmaceutical and chemical industries (kingsley John Orie et al., 2021).
Safety and Hazards
Future Directions
The development of new drugs containing piperidine derivatives is an active area of research, with more than 7000 piperidine-related papers published during the last five years according to Sci-Finder . Therefore, the future directions in this field are likely to involve the continued exploration of piperidine derivatives for potential therapeutic applications .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives have been associated with a variety of pharmacological applications .
Result of Action
Piperidine derivatives have been associated with a variety of pharmacological effects .
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-14-18(16,17)12-5-3-2-4-11(12)15-8-6-10(13)7-9-15/h2-5,10,14H,6-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWADIQFEUCDBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1N2CCC(CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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